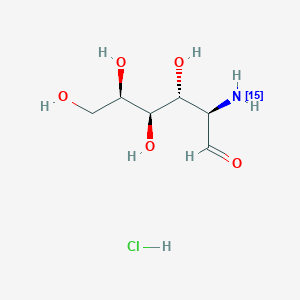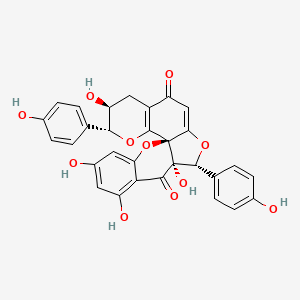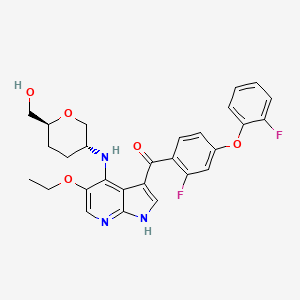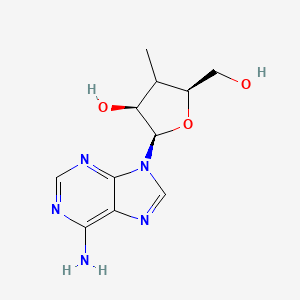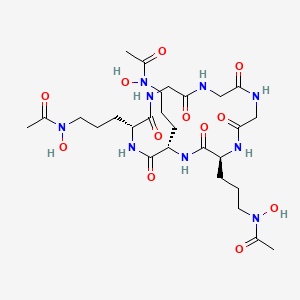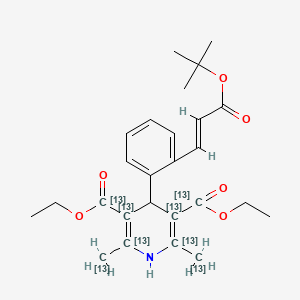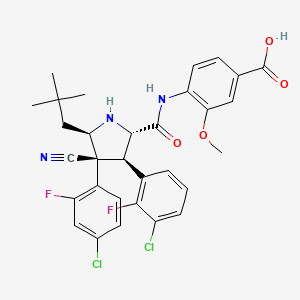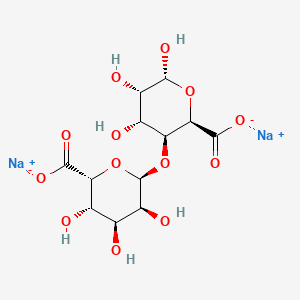
L-Diguluronic acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Diguluronic acid (disodium) is a linear polysaccharide copolymer composed of two L-guluronic acid units. It is a precursor for the production of alginate, a biopolymer widely used in various applications. This compound is classified as an unbranched polyanionic polysaccharide and is explored as a delivery carrier for antifungal agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Diguluronic acid (disodium) is typically synthesized from alginate, which is extracted from brown seaweed. The alginate is then subjected to enzymatic degradation using alginate lyase, which cleaves the alginate into smaller fragments. These fragments are further purified and separated to obtain L-Diguluronic acid (disodium) .
Industrial Production Methods: In industrial settings, the production of L-Diguluronic acid (disodium) involves the extraction of alginate from seaweed, followed by controlled enzymatic hydrolysis. The resulting oligosaccharides are then purified through processes such as gel filtration chromatography to achieve the desired purity and molecular weight .
Analyse Chemischer Reaktionen
Types of Reactions: L-Diguluronic acid (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of L-Diguluronic acid.
Reduction: Reduced forms of L-Diguluronic acid.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
L-Diguluronic acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for alginate production, which is employed in the synthesis of hydrogels and other materials.
Biology: Explored as a delivery carrier for antifungal agents, enhancing the efficacy of antifungal treatments.
Medicine: Investigated for its potential in drug delivery systems, particularly for its biocompatibility and biodegradability.
Industry: Utilized in the production of biopolymers for various industrial applications, including food additives and wound dressings .
Wirkmechanismus
L-Diguluronic acid (disodium) exerts its effects primarily through its ability to form alginate. Alginate is known for its gel-forming properties, which are utilized in drug delivery systems. The molecular targets and pathways involved include the interaction with cell membranes and the controlled release of encapsulated drugs. The polyanionic nature of L-Diguluronic acid (disodium) allows it to interact with cationic molecules, facilitating the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
L-Guluronic acid: A monomeric form of L-Diguluronic acid.
Alginate: A biopolymer composed of L-guluronic acid and D-mannuronic acid units.
Mannuronic acid: Another monomeric unit found in alginate.
Comparison: L-Diguluronic acid (disodium) is unique due to its linear structure and specific composition of two L-guluronic acid units. This distinguishes it from other similar compounds like alginate, which is a copolymer of L-guluronic acid and D-mannuronic acid. The specific properties of L-Diguluronic acid (disodium) make it particularly suitable for applications in antifungal agent delivery and biopolymer production .
Eigenschaften
Molekularformel |
C12H16Na2O13 |
|---|---|
Molekulargewicht |
414.23 g/mol |
IUPAC-Name |
disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1 |
InChI-Schlüssel |
NTIXLLFKQPXXAX-HXWROTKTSA-L |
Isomerische SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
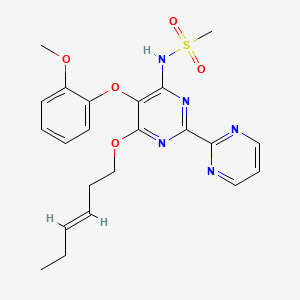
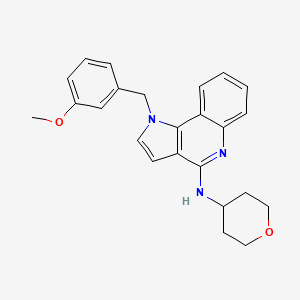
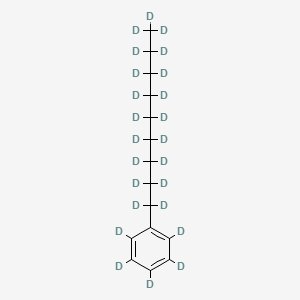
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
